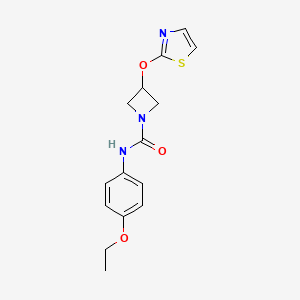

![molecular formula C19H13F3N2O3 B2844268 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1424634-74-1](/img/structure/B2844268.png)

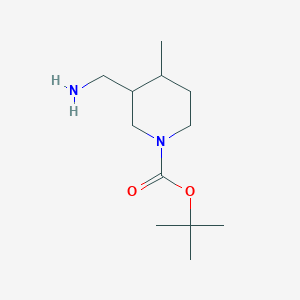

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Rhodium(III)-Catalyzed Spiroannulation

This compound has been used in the synthesis of highly rigid spirolactones through a Rhodium(III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates . The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .

Electrochemical Cell Applications

The compound has been synthesized and used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67V, Jsc=4.6mA/m^2 and fill factor (FF) =56 % .

Synthesis of Functionalized Phosphorus Heterocycles

The compound has been used in the synthesis of functionalized phosphorus heterocycles, such as 1,2,3-diazaphospholanes, 1,2,3-thiazaphosphinanes, and 1,2-azaphosphinines with chromone rings .

Organic Dye Synthesis

The compound has been synthesized by chemical methods and used as an organic dye . The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .

Cyclic Voltammetry Studies

The compound has been used in cyclic voltammetry studies to determine the reversibility of electron transfer processes . Cathodic and anodic redox potentials were used to determine the HOMO-LUMO values .

Photoanode Material in DSSCs

The compound has been used as a photoanode material in DSSCs . The DSSC was made using commercial P25 TiO2 material as photoanode .

Mechanism of Action

Target of Action

It is known that 2,3-dihydro-1,4-benzodioxin derivatives have interesting biological properties

Mode of Action

The compound likely interacts with its targets through its 2,3-dihydro-1,4-benzodioxin structure . The specific interactions and resulting changes would depend on the nature of the target molecules.

Biochemical Pathways

Compounds with a 2,3-dihydro-1,4-benzodioxin structure are known to have biological properties , suggesting they may interact with various biochemical pathways. The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Given the biological properties of 2,3-dihydro-1,4-benzodioxin derivatives , it is likely that the compound has some effect at the molecular and cellular level

properties

IUPAC Name |

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O3/c20-19(21,22)14-5-1-2-6-15(14)24-18(25)13(11-23)10-12-4-3-7-16-17(12)27-9-8-26-16/h1-7,10H,8-9H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFXLLJARPHWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)